An In-Depth Technical Guide to 4-Fluorophenylurea: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 4-Fluorophenylurea: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenylurea is a halogenated aromatic urea derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features, characterized by a urea functional group attached to a fluorinated phenyl ring, impart unique physicochemical properties that make it a valuable building block in the synthesis of a diverse range of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Fluorophenylurea, with a particular focus on its relevance to drug discovery and development.
Molecular Structure and Bonding
4-Fluorophenylurea possesses a well-defined molecular architecture that dictates its reactivity and intermolecular interactions. A thorough understanding of its structure is paramount for predicting its behavior in chemical and biological systems.
Connectivity and Conformation
The molecule consists of a phenyl ring substituted with a fluorine atom at the para position (position 4), and a urea group (-NH-CO-NH₂) attached to the phenyl ring at position 1. The presence of the urea moiety allows for the formation of strong hydrogen bonds, both as a donor (from the -NH and -NH₂ groups) and as an acceptor (at the carbonyl oxygen).
Figure 1: 2D Chemical Structure of 4-Fluorophenylurea.
Key Physicochemical Properties
The physicochemical properties of 4-Fluorophenylurea are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂O | [2] |
| Molecular Weight | 154.14 g/mol | [2] |
| Appearance | White to pale cream crystals or powder | [2] |
| Melting Point | 178-180 °C | [2] |
| Solubility | Slightly soluble in water | [2] |
| Predicted pKa | 13.98 ± 0.70 | [2] |
| Predicted XlogP | 1.0 | [3] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and quality control of 4-Fluorophenylurea.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Fluorophenylurea is expected to show distinct signals corresponding to the aromatic protons and the protons of the urea group.
-
Aromatic Protons (Ar-H): The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). Due to the fluorine substitution, the protons ortho and meta to the fluorine will experience through-space and through-bond coupling with the ¹⁹F nucleus, leading to further splitting of the signals.
-
Amine Protons (-NH- and -NH₂): The protons on the nitrogen atoms will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. The -NH proton attached to the phenyl ring is expected to be more deshielded than the -NH₂ protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom attached to the fluorine (C4) will show a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine substituent.
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the urea group will appear as a singlet in the downfield region of the spectrum, typically around δ 155-160 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 4-Fluorophenylurea is characterized by several key absorption bands that are indicative of its functional groups.[5]
-
N-H Stretching: The N-H stretching vibrations of the primary and secondary amine groups will appear as a broad band in the region of 3200-3500 cm⁻¹.
-
C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl stretching vibration of the urea group will be observed around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II): The N-H bending vibration will appear in the region of 1550-1620 cm⁻¹.
-
C-F Stretching: The C-F stretching vibration of the fluorinated phenyl ring will give a strong absorption band in the range of 1100-1250 cm⁻¹.
-
Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching will be observed above 3000 cm⁻¹.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-Fluorophenylurea. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 154. The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for phenylureas include cleavage of the C-N bond and the urea group.[6]
Synthesis and Reactivity
4-Fluorophenylurea can be synthesized through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scale of the reaction.
Synthesis from 4-Fluoroaniline and an Isocyanate Source
A common and efficient method for the synthesis of N-substituted ureas is the reaction of an amine with an isocyanate.[7]
Figure 2: Synthesis of 4-Fluorophenylurea from 4-Fluorophenyl Isocyanate.
Experimental Protocol: Synthesis from 4-Fluorophenyl Isocyanate and Ammonia
This protocol describes a general procedure for the synthesis of 4-Fluorophenylurea.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-fluorophenyl isocyanate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Ammonia: Cool the solution in an ice bath. Slowly bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise with vigorous stirring.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the product, which is often a solid, may precipitate out of the solution. The solid can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Fluorophenylurea.
Synthesis from 4-Fluoroaniline and Urea
An alternative method involves the reaction of 4-fluoroaniline with urea, typically in the presence of an acid catalyst. This method avoids the use of highly reactive isocyanates.[8]
Reactivity
-
Hydrolysis: Phenylureas can undergo hydrolysis under acidic or basic conditions to yield the corresponding aniline and carbamic acid, which further decomposes to ammonia and carbon dioxide. The rate of hydrolysis of 4-fluorophenylurea has been studied under acidic conditions.[9][10]
-
Thermal Decomposition: The thermal decomposition of phenylureas typically proceeds via a four-center pericyclic reaction to yield an isocyanate and an amine.[11][12][13][14][15] For 4-fluorophenylurea, this would result in the formation of 4-fluorophenyl isocyanate and ammonia.
-
Electrophilic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the urea group acting as an activating, ortho-, para-directing group.
Applications in Drug Discovery
The 4-fluorophenylurea moiety is a privileged scaffold in medicinal chemistry, most notably in the design of kinase inhibitors for cancer therapy.[16]
Kinase Inhibition
The urea linkage is a key structural feature that enables these molecules to act as "hinge-binders" in the ATP-binding pocket of various kinases. The two N-H groups of the urea can form crucial hydrogen bonds with the backbone of the kinase hinge region, a highly conserved structural element.
Figure 3: Hydrogen bonding interactions of the urea moiety in a kinase active site.
Sorafenib: A Case Study
Sorafenib (Nexavar®) is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[17] It contains a central N,N'-diaryl urea core where one of the aryl groups is a 4-chloro-3-(trifluoromethyl)phenyl group and the other is a substituted phenyl ring. The urea moiety in sorafenib is critical for its inhibitory activity, as it forms two key hydrogen bonds with the hinge region of the targeted kinases, such as VEGFR and Raf kinases.[16][18][19][20] The 4-fluorophenylurea scaffold serves as a foundational element in the design of such potent kinase inhibitors.
The fluorine atom in 4-fluorophenylurea can also play a significant role in modulating the drug-like properties of a molecule. The introduction of fluorine can:
-
Increase Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to a longer half-life.
-
Enhance Binding Affinity: Fluorine can participate in favorable interactions with the protein target, such as dipole-dipole interactions or orthogonal multipolar interactions.
-
Improve Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine.
Conclusion
4-Fluorophenylurea is a versatile chemical entity with a rich chemistry and significant applications, particularly in the realm of drug discovery. Its well-defined structure, characterized by the hydrogen-bonding capabilities of the urea group and the modulatory effects of the fluorine atom, makes it an attractive building block for the design of potent and selective enzyme inhibitors. The success of sorafenib and other urea-containing kinase inhibitors underscores the importance of this scaffold in modern medicinal chemistry. A thorough understanding of the chemical properties and reactivity of 4-Fluorophenylurea is essential for researchers and scientists aiming to leverage its potential in the development of novel therapeutics and advanced materials.
References
-
Honorien, K., et al. (2022). Theoretical Study of The Thermal Decomposition of Urea Derivatives. Scribd. [Link]
-
Honorien, K., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. [Link]
-
Zamani, S., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. [Link]
-
Parravicini, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
- Jagessar, R. C. (1973). Acid Hydrolysis of Phenylurea, 4-Fluorophenylurea, and 3-Methylphenylurea. RSC Publishing.
-
Jagessar, R. C. (1973). Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Zamani, S., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Eindhoven University of Technology research portal. [Link]
-
Zamani, S., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. [Link]
- Patel, H. D., et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
-
SpectraBase. (n.d.). 4-Fluorophenylurea. SpectraBase. [Link]
-
Im, Y. J., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. National Institutes of Health. [Link]
-
Wang, Y., et al. (2016). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. PMC. [Link]
- Sharma, V., et al. (n.d.).
-
El-Behery, M., et al. (2023). Representative binding modes of sorafenib (A,B) and compound 7 (C,D) inside the active site of VEGFR2 (PDB code: 4asd) protein through 2D and 3D molecular docking simulations. ResearchGate. [Link]
- Sharma, V., et al. (n.d.).
-
PubChemLite. (n.d.). 4-fluorophenylurea (C7H7FN2O). PubChemLite. [Link]
-
PubChem. (n.d.). Sorafenib. PubChem. [Link]
-
Zhang, L., et al. (2008). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. PMC. [Link]
-
Delfourne, E., et al. (2016). Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[11][12][16]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844). PubMed. [Link]
-
Materials Project. (n.d.). Urea (mp-1001601). Materials Project. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
Cambridge Crystallographic Data Centre. (2018). CCDC 1586115: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
- Hornback, J. M. (2006). Basic 1H- and 13C-NMR Spectroscopy.
-
Kumar, S., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. [Link]
- Li, J., et al. (2024).
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
-
Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Data. [Link]
-
Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
Sharma, S., et al. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. [Link]
-
Gallou, I., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC. [Link]
-
ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. ResearchGate. [Link]
-
Cambridge Crystallographic Data Centre. (2017). CCDC 1562029: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
-
ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl) phosphine oxide (4‐FPO), epoxy resin (EP), and EP/4‐FPO. ResearchGate. [Link]
-
Radi, M., et al. (2015). (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]
-
Erdogdu, Y., et al. (2013). FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole. ResearchGate. [Link]
-
LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 4-Fluorophenylurea. PubChem. [Link]
-
MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. [Link]
- Google Patents. (n.d.). Process for the synthesis of urea.
- Hesse, M., et al. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Thieme.
-
Al-Suhaimi, K. S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]
-
Wang, T. L., et al. (2022). Regulation of proton partitioning in kinase-activating acute myeloid leukemia and its therapeutic implication. National Institutes of Health. [Link]
-
Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Universität Halle. [Link]
Sources
- 1. 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluorophenylurea | C7H7FN2O | CID 12612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 9. Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. research.utwente.nl [research.utwente.nl]
- 15. researchgate.net [researchgate.net]
- 16. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
